2-Allyl-2-methylcyclohexane-1,3-dione
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Overview
Description
2-Allyl-2-methylcyclohexane-1,3-dione is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexane, featuring both allyl and methyl substituents on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the allylation of 2-methylcyclohexane-1,3-dione. This reaction typically uses allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using rhodium or nickel catalysts, can be employed to facilitate the allylation reaction. These methods are optimized for large-scale production, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-2-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Allyl-2-methylcyclohexane-1,3-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is employed in the development of new agrochemical agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Allyl-2-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexane-1,3-dione: Lacks the allyl group, making it less reactive in certain substitution reactions.
2-Allyl-1,3-cyclopentanedione: Has a smaller ring size, affecting its chemical properties and reactivity.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
31929-07-4 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3H,1,4-7H2,2H3 |
InChI Key |
BZJZEMLSZUMFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCCC1=O)CC=C |
Origin of Product |
United States |
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